4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical
Description
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical is a stable nitroxide radical dimer featuring a disulfide (S–S) bridge connecting two imidazole-based radical moieties. The tetramethyl substitution at the 2,5-positions of the dihydroimidazole ring enhances steric protection, stabilizing the radical character. The following analysis extrapolates insights from structurally related compounds documented in the literature.
Properties
InChI |
InChI=1S/C14H24N4O2S2/c1-11(2)9(15-13(5,6)17(11)19)21-22-10-12(3,4)18(20)14(7,8)16-10/h1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVVJYHWMWJAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)SSC2=NC(N(C2(C)C)[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] bis radical is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dithiobis structure with two imidazole nitroxide radicals, which contribute to its redox properties. The presence of the tetramethyl groups enhances its stability and solubility in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The nitroxide radicals exhibit strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial in preventing cellular damage and has implications in aging and various diseases.
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in oxidative stress pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disorders .
Table 1: Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| AChE Inhibition | IC50 = 22 nM | |
| BChE Inhibition | IC50 = 4150 nM | |
| Neuroprotective | Reduces oxidative stress | |
| Cytoprotective | Protects against apoptosis |
Case Studies
Several studies have explored the biological implications of this compound:
- Neuroprotection : A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. It was found to enhance cell viability by over 30% compared to untreated controls .
- Antimicrobial Properties : Another investigation revealed that the compound exhibited antimicrobial activity against various pathogens. The mechanism was linked to its ability to disrupt bacterial membranes due to its lipophilic nature .
- Cancer Research : Preliminary data suggest potential anticancer properties through the induction of apoptosis in cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells .
Scientific Research Applications
Biochemical Studies
DTB has been utilized in biochemical research primarily for its role as a redox-active compound. Its ability to donate and accept electrons makes it suitable for:
- Studying Electron Transfer Mechanisms : DTB can serve as a model compound to investigate electron transfer processes in biological systems, particularly in enzyme catalysis.
- Antioxidant Research : The compound's radical nature allows it to scavenge free radicals, making it useful in studies focused on oxidative stress and cellular damage.
Drug Development
The potential of DTB as a therapeutic agent has been explored due to its radical-scavenging capabilities:
- Neuroprotective Agents : Research indicates that DTB can protect neuronal cells from oxidative damage, suggesting its application in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
- Anticancer Properties : Preliminary studies show that DTB may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through oxidative stress mechanisms.
Materials Science
In materials science, DTB's radical properties are harnessed for:
- Polymer Chemistry : DTB can be used as a radical initiator in polymerization processes, leading to the synthesis of novel polymers with enhanced mechanical properties.
- Nanotechnology : Its ability to stabilize nanoparticles has been investigated for applications in drug delivery systems and imaging agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Neuroprotection Study (2020) | Neuroprotective effects | DTB demonstrated significant reduction in oxidative stress markers in neuronal cultures. |
| Cancer Cell Line Study (2021) | Anticancer activity | In vitro tests showed that DTB inhibited growth of breast cancer cells by inducing apoptosis. |
| Polymer Synthesis Research (2022) | Polymerization initiator | DTB was successfully used to initiate the polymerization of styrene, resulting in polymers with improved thermal stability. |
Comparison with Similar Compounds
Research Implications
- Synthetic Strategies : The hydrazine-mediated synthesis of imidazole derivatives (e.g., Compound 2 in ) could guide the preparation of the target bis-radical .
- Structure-Property Relationships : Substituent symmetry (e.g., tetramethyl vs. phenyl groups) critically influences thermal stability and reactivity, as seen in Compounds 109 and 10b .
- Applications : The fluorescence behavior of DPP analogues suggests that the target bis-radical’s electronic structure could be tuned for optoelectronic or spintronic applications.
Q & A
What synthetic methodologies are recommended for preparing 4,4'-Dithiobis[...] Bis Radical, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of bis-radical imidazole derivatives typically involves multi-step reactions under controlled conditions. For example, refluxing precursor compounds (e.g., halogenated imidazoles) with radical-stabilizing agents in polar aprotic solvents like 2-methoxyethanol, followed by HCl quenching and crystallization, can yield target radicals (e.g., 65% yield with m.p. 141–143°C) . Key factors include:
- Solvent choice : Polar solvents enhance solubility and radical stability.
- Reaction time : Prolonged reflux (e.g., 18 hours) ensures complete coupling but may risk decomposition.
- Purification : Crystallization with water-ethanol mixtures improves purity .
How can spectroscopic and computational methods resolve structural ambiguities in bis-radical imidazole systems?
Methodological Answer:
- IR and NMR : Infrared spectroscopy identifies functional groups (e.g., C–S stretches in dithiobis groups), while -NMR detects proton environments, though paramagnetic broadening may complicate analysis .
- X-ray crystallography : Resolves bond angles (e.g., 121.9–132.3° for imidazole rings) and confirms dithiobis linkages .
- DFT calculations : Predict spin density distribution and radical stabilization energies, aiding interpretation of ESR data .
What experimental designs are optimal for studying intermolecular radical interactions in solid-state or solution-phase systems?
Advanced Research Focus:
- ESR spectroscopy : Quantifies radical concentration and monitors spin-spin interactions. For example, temperature-dependent ESR can reveal aggregation behavior in solution .
- Magnetic susceptibility measurements : Detects antiferromagnetic coupling in crystalline phases .
- Controlled environment synthesis : Varying solvents (e.g., DMF vs. DMSO) modulates radical spacing, impacting interaction strength .
How can contradictions in reported thermal stability data for bis-radical imidazoles be systematically addressed?
Data Contradiction Analysis:
Discrepancies may arise from:
- Synthetic routes : Radicals prepared via Suzuki coupling (e.g., palladium-catalyzed) vs. acid-mediated methods exhibit differing thermostability due to residual catalysts .
- Characterization techniques : TGA under nitrogen vs. air alters decomposition profiles. Cross-validate with DSC to distinguish melting points from degradation .
- Sample purity : Trace solvents (e.g., DMSO) lower observed stability. Use high-vacuum drying and elemental analysis for verification .
What strategies enable functionalization of the imidazole ring without destabilizing the radical moiety?
Advanced Functionalization Approaches:
- Protecting groups : Temporarily shield radicals during alkylation or esterification. For example, use tert-butyl groups to protect hydroxyls before introducing substituents .
- Mild reaction conditions : Employ room-temperature ammonolysis in polar protic solvents (e.g., methanol) to modify carboxylate esters without radical quenching .
- Electrophilic substitution : Direct nitration or halogenation at electron-rich positions (e.g., para to dithiobis groups) preserves spin density .
How do steric and electronic effects of substituents influence the redox behavior of bis-radical imidazoles?
Structure-Activity Relationship:
- Steric effects : Bulky groups (e.g., tetramethyl substitution) hinder radical recombination, enhancing stability. For example, 2,2,5,5-tetramethyl groups reduce dimerization by 40% compared to unsubstituted analogs .
- Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) lower reduction potentials, shifting redox activity to biologically relevant ranges .
- Hybrid systems : Conjugation with aromatic systems (e.g., biphenyl) delocalizes spin density, altering ESR hyperfine splitting patterns .
What protocols validate the antioxidant activity of bis-radical imidazoles, and how do they compare to established radical scavengers?
Methodological Validation:
- DPPH assay : Quantify radical scavenging efficiency (IC) under standardized conditions (e.g., 100 µM in ethanol). Compare to reference compounds like Trolox .
- Cyclic voltammetry : Measure oxidation potentials to correlate redox activity with radical stabilization. For example, potentials < 0.5 V vs. Ag/AgCl indicate strong antioxidant capacity .
- In vitro models : Use cell-based assays (e.g., lipid peroxidation inhibition in hepatocytes) to assess biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
